
3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester
Overview
Description
“3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester” is a chemical compound with the CAS Number: 1132610-85-5. Its molecular weight is 283.12 and its IUPAC name is ethyl 3-bromo-5-methyl-1H-pyrrolo [3,2-b]pyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrN2O2/c1-3-16-11(15)10-8(12)9-7(14-10)5-4-6(2)13-9/h4-5,14H,3H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.12 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.Scientific Research Applications
Synthesis Techniques and Optimization
Synthesis Technology : Research on the synthesis of related compounds, such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, has been conducted. This involves using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, with a focus on optimizing process parameters to achieve high purity and yield (Huang Bi-rong, 2013).
Aromatization Processes : Studies on the synthesis and aromatization of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines have been carried out. These studies include the transformation of bromo-substituted adducts into corresponding ethyl 5-aryl-1H-pyrrole-2-carboxylates, providing insights relevant to similar brominated compounds (P. S. Petrov, V. Kalyazin, & N. Somov, 2021).
Crystal Structure Analysis : The crystal structure of similar compounds like 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester has been analyzed, providing a framework for understanding the structural properties of brominated ethyl esters (Bin Wang & Heng-Shan Dong, 2009).
Potential Applications in Inhibition and Enzyme Interaction
Inhibitory Activity : Research on derivatives of 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl ester, including brominated versions, has shown significant inhibitory activity on enzymes like soybean lipoxygenase. This suggests potential applications of related brominated ethyl esters in enzyme inhibition (J. Vinayagam et al., 2017).
Antimicrobial Screening : Benzofuran aryl ureas and carbamates, including brominated compounds, have been synthesized and screened for antimicrobial activities. This area of research highlights the potential antimicrobial applications of similar compounds (H. M. N. Kumari et al., 2019).
Chemical and Physical Properties Investigation
Conformational Study : Studies on chromane derivatives, such as 2-methyl-4-oxo-4 H -chromene-3-carboxylic acid methyl ester, provide insights into the chemical and physical properties of similar brominated ethyl esters, including structural and conformational analysis (M. Ciolkowski et al., 2009).
Isolation and Identification Techniques : Techniques for isolating and identifying impurities in new bulk drug candidates, such as 6-bromo-4-(carbamidinemethyl)-5-hydroxy-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylic acid ethyl ester hydrochloride, are relevant for ensuring the purity and quality of similar compounds (Ning Li et al., 2007).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-8(12)9-7(14-10)5-4-6(2)13-9/h4-5,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDCUBBZDREOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=N2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179678 | |
| Record name | Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester | |
CAS RN |
1132610-85-5 | |
| Record name | Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132610-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



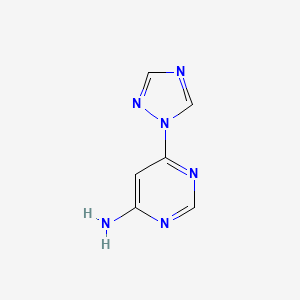

![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)
![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)
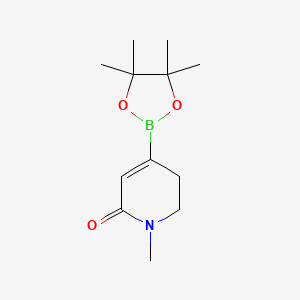
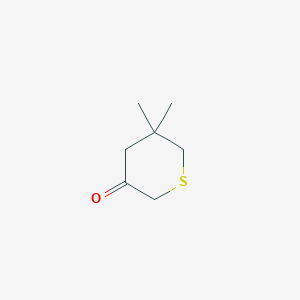
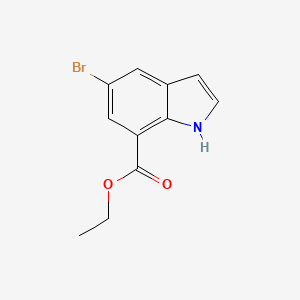
![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)

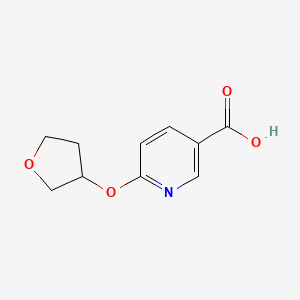
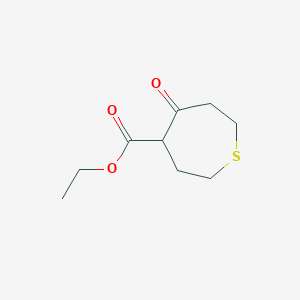

![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
